5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, also known as TAU or Trapidil, is a compound that has been extensively studied in scientific research. TAU is a nucleoside analogue that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Methods : The compound has been synthesized through various methods. For instance, Kondo, Ohgi, and Goto (1977) detailed a synthesis process involving the condensation of anion of 4-methoxy-5-methyl-2-methylthiopyrrolo[2,3-d] pyrimidine with 2,3,5-tri-O-benzyl-d-ribofuranosyl bromide (Kondo, Ohgi, & Goto, 1977).
Chemical Reactivity and Derivatives : The reactivity of the compound and its derivatives has been studied in various contexts. For example, Ogihara and Mitsunobu (1982) investigated the desulfurization of 2-thiouridines by dipotassium diazenedicarboxylate, providing insights into the chemical behavior of such compounds (Ogihara & Mitsunobu, 1982).
Biological and Pharmacological Properties
Antimicrobial Properties : Dihydropyrimidinone and its derivatives, including the compound , have been reported to possess antimicrobial properties. Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and found them to exhibit significant antibacterial and antifungal activities (Al-Juboori, 2020).
Potential in Antiviral and Antitumor Research : Compounds such as 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are related to 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, have been tested for their biological activity, showing potential in antiviral and antitumor research (Petrie et al., 1985).
Structural and Molecular Studies
- Hydrogen-Bonded Structures : Cobo et al. (2009) explored the hydrogen-bonded structures of related compounds, which can provide valuable insights into the molecular interactions and stability of these compounds (Cobo, Nogueras, de la Torre, & Glidewell, 2009).
Applications in Nucleoside Synthesis
- Pyrrolopyrimidine Nucleosides : The synthesis of pyrrolopyrimidine nucleosides, which are related to the chemical structure of the compound , has been a subject of study, potentially indicating its relevance in nucleoside chemistry (Milne & Townsend, 1976).
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBWEAKPIIMDA-JXOAFFINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559467 | |
Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30771-43-8 | |
Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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